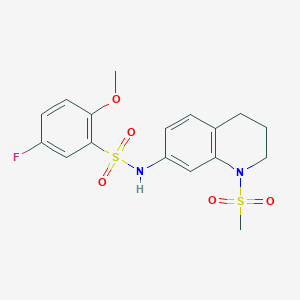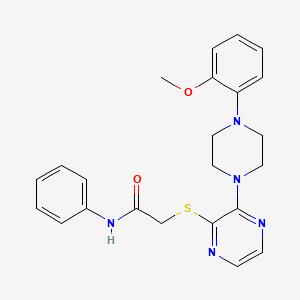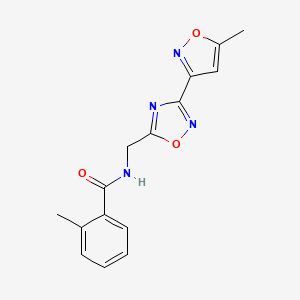
4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole, also known as BCT-197, is a small molecule inhibitor of the inflammasome, a protein complex that plays a crucial role in the innate immune response. BCT-197 has been shown to have anti-inflammatory properties and potential therapeutic applications in a variety of diseases.
Mechanism of Action
4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole inhibits the inflammasome by targeting the NLRP3 protein, which is a key component of the inflammasome complex. By inhibiting NLRP3, this compound prevents the activation of the inflammasome and subsequent release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects in both in vitro and in vivo models. In addition to its effects on the inflammasome, this compound has also been shown to inhibit the production of other pro-inflammatory cytokines, such as IL-1β and IL-6. This compound has also been shown to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole is its specificity for the inflammasome, which allows for targeted inhibition of inflammation without affecting other immune functions. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the optimal dosing and administration of this compound in humans is not yet known, which may limit its clinical translation.
Future Directions
Future research on 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole will likely focus on its potential therapeutic applications in various inflammatory diseases, as well as its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the precise mechanisms of this compound's anti-inflammatory effects and to optimize its dosing and administration. Finally, the development of more potent and selective inflammasome inhibitors may provide new therapeutic options for inflammatory diseases.
Synthesis Methods
The synthesis of 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid with propargyl alcohol to form the corresponding propargyl ester. This is followed by a reduction step to obtain the propargyl alcohol intermediate, which is then reacted with methyl iodide to form the propoxymethyl derivative. The final step involves the bromination of the cyclopentyl ring using N-bromosuccinimide to yield this compound.
Scientific Research Applications
4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole has been extensively studied in preclinical models of various diseases, including rheumatoid arthritis, gout, and Alzheimer's disease. In these models, this compound has been shown to reduce inflammation and improve disease outcomes. This compound has also been investigated as a potential treatment for COVID-19, as the inflammasome has been implicated in the pathogenesis of the disease.
properties
IUPAC Name |
4-bromo-1-cyclopentyl-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-2-7-16-9-12-11(13)8-14-15(12)10-5-3-4-6-10/h8,10H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLYFYQGONGRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2888080.png)
![N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide](/img/structure/B2888081.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888082.png)
![4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid](/img/structure/B2888083.png)

![2-Hydroxy-5-(2-methylpropyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2888086.png)

![3-Butyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one](/img/structure/B2888090.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2888092.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-hydroxy-3,5-bis(propan-2-yl)benzoate](/img/structure/B2888097.png)
![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide](/img/structure/B2888098.png)

![6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2888102.png)